molecular formula C17H20O3 B12523088 Endo-3-(4-methylbenzoyl)bi-cyclo[2.2.1]heptane-exo-2-carboxylic acid, methyl ester

Endo-3-(4-methylbenzoyl)bi-cyclo[2.2.1]heptane-exo-2-carboxylic acid, methyl ester

Cat. No.: B12523088
M. Wt: 272.34 g/mol
InChI Key: UWUZHWZTVWBEBT-LXTVHRRPSA-N
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Description

Properties

Molecular Formula

C17H20O3

Molecular Weight

272.34 g/mol

IUPAC Name

methyl (1S,2R,3R,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C17H20O3/c1-10-3-5-11(6-4-10)16(18)14-12-7-8-13(9-12)15(14)17(19)20-2/h3-6,12-15H,7-9H2,1-2H3/t12-,13+,14-,15-/m1/s1

InChI Key

UWUZHWZTVWBEBT-LXTVHRRPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)[C@@H]2[C@@H]3CC[C@@H](C3)[C@H]2C(=O)OC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2C3CCC(C3)C2C(=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of Endo-3-(4-methylbenzoyl)bi-cyclo[2.2.1]heptane-exo-2-carboxylic acid, methyl ester involves several steps. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Chemical Reactions Analysis

Endo-3-(4-methylbenzoyl)bi-cyclo[2.2.1]heptane-exo-2-carboxylic acid, methyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of Endo-3-(4-methylbenzoyl)bi-cyclo[2.2.1]heptane-exo-2-carboxylic acid, methyl ester involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects . The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomer: Exo-3-(4-Methylbenzoyl)bicyclo[2.2.1]heptane-Endo-2-Carboxylic Acid, Methyl Ester

  • CAS Number : 517892-19-2
  • Molecular Formula : C₁₇H₂₀O₃ (identical to the endo-isomer)
  • Key Difference : The stereochemistry of substituents—4-methylbenzoyl (endo vs. exo) and carboxylic acid methyl ester (exo vs. endo)—varies, affecting physicochemical properties and reactivity .
  • PubChem CID : 12996454 (exo-isomer) .

Table 1: Comparison of Endo- and Exo-Isomers

Property Endo-Isomer (806660-16-2) Exo-Isomer (517892-19-2)
Molecular Weight 272.34 g/mol 272.34 g/mol
Substituent Positions Endo-3, Exo-2 Exo-3, Endo-2
Commercial Availability Santa Cruz Biotechnology Aladdin Scientific
Safety Data Limited (acid form SDS available ) Not explicitly reported

Bicyclo[2.2.1]heptane Derivatives with Ester Groups

Endo-Bicyclo[2.2.1]heptan-2-Carboxylic Acid, Methyl Ester
  • CAS Number: Not specified, but structurally defined .
  • Molecular Formula : C₉H₁₄O₂
  • Molecular Weight : 154.21 g/mol .
  • Key Difference : Lacks the 4-methylbenzoyl group, simplifying the structure. This reduces steric hindrance and may enhance solubility in polar solvents .
1-Methyl-3-Oxo-7-Oxabicyclo[2.2.1]hept-5-Ene-2-Carboxylic Acid Methyl Ester
  • Synthetic Method : Prepared via efficient DMSO-mediated reactions under heating (80°C) .
  • Key Difference : Incorporates an oxabicyclo system and a ketone group, increasing electrophilicity compared to the target compound.

Table 2: Comparison with Other Bicyclo[2.2.1]heptane Esters

Compound Name Molecular Formula Molecular Weight Functional Groups Key Applications
Endo-3-(4-Methylbenzoyl)-... Methyl Ester (Target) C₁₇H₂₀O₃ 272.34 4-Methylbenzoyl, methyl ester Synthetic intermediate
Endo-Bicyclo[2.2.1]heptan-2-Carboxylic Acid, Methyl Ester C₉H₁₄O₂ 154.21 Methyl ester Potential monomer for polymers
1-Methyl-3-Oxo-7-Oxabicyclo[2.2.1]hept-5-Ene-2-Carboxylic Acid Methyl Ester C₁₀H₁₂O₄ 196.20 Oxabicyclo, ketone, methyl ester Pharmaceutical synthesis

Biological Activity

Endo-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-exo-2-carboxylic acid, methyl ester, is a bicyclic compound notable for its unique structural characteristics and potential biological activities. This compound has garnered interest in medicinal chemistry due to its functional groups, which may confer various pharmacological properties.

Chemical Structure and Properties

The molecular formula of Endo-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-exo-2-carboxylic acid, methyl ester is C17H20O3C_{17}H_{20}O_{3} with a molar mass of approximately 272.34 g/mol. The compound features a bicyclo[2.2.1]heptane framework with a carboxylic acid and a methyl ester functional group, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC17H20O3
Molar Mass272.34 g/mol
Density1.153 g/cm³
Boiling Point390ºC at 760 mmHg
Flash Point171.1ºC

Synthesis

The synthesis of this compound typically involves the Diels-Alder reaction, where a diene and a dienophile react under elevated temperatures in the presence of solvents like toluene. Subsequent functionalization introduces the 4-methylbenzoyl and carboxylic acid groups, making it a versatile building block in organic synthesis .

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Some derivatives of bicyclic compounds have shown significant cytotoxic effects against various cancer cell lines. For example, related compounds have demonstrated IC50 values indicating potent inhibition of tumor growth .
  • Enzyme Interaction : The unique structure allows these compounds to interact with specific enzymes or receptors, potentially inhibiting or activating biological pathways . This interaction is crucial for developing new therapeutic agents.
  • Antimicrobial Properties : Similar compounds have been explored for their antimicrobial effects, suggesting potential applications in treating infections .

Case Studies

  • Antitumor Activity : A study highlighted that certain bicyclic derivatives exhibited strong inhibition on hepatoma carcinoma cells (BEL-7402), with an IC50 value of 84.7 μM in vitro, demonstrating their potential as anti-cancer agents .
  • Mechanism of Action : The mechanism often involves binding to specific receptor sites or enzymes, leading to the modulation of cellular pathways associated with cancer proliferation or apoptosis .

Comparison with Similar Compounds

The biological activity of Endo-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-exo-2-carboxylic acid can be compared with other structurally similar compounds:

Compound NameMolecular FormulaBiological Activity
Endo-bicyclo[2.2.1]heptan-2-carboxylic acidC10H12O2Moderate anticancer properties
4-Methylbenzoic acidC8H8O2Antimicrobial activity
Bicyclo[3.3.0]octan-1-oneC11H16OVaried enzyme interactions

The structural uniqueness of Endo-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-exo-2-carboxylic acid positions it as a candidate for further pharmacological exploration.

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